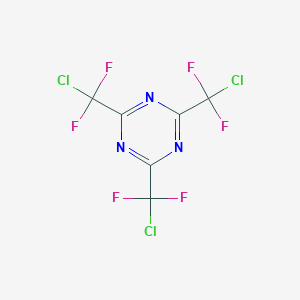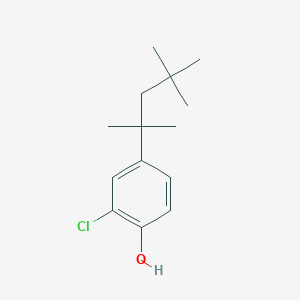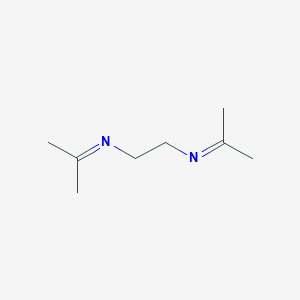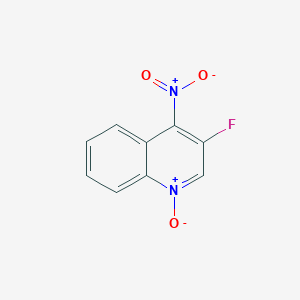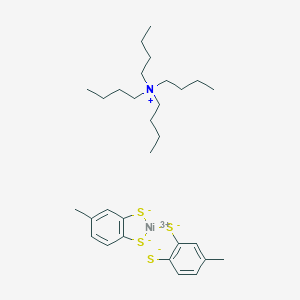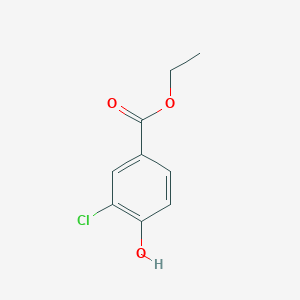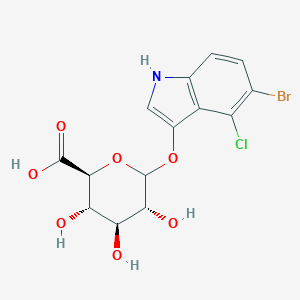
5-Brom-4-chlor-3-indolyl-β-D-glucuronid
Übersicht
Beschreibung
5-bromo-4-chloro-3-indolyl beta-D-glucuronide is an indolyl carbohydrate that is the beta-D-glucuronide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively It has a role as a chromogenic compound. It is an organochlorine compound, an organobromine compound, an indolyl carbohydrate, a beta-D-glucosiduronic acid and a monosaccharide derivative. It derives from an indoxyl.
Wissenschaftliche Forschungsanwendungen
Chromogenes Verbindung
5-Brom-4-chlor-3-indolyl-β-D-glucuronid ist eine chromogene Verbindung . Chromogene Verbindungen sind farblose, endogene oder exogene Pigmentvorstufen, die durch biologische Mechanismen in farbige Verbindungen umgewandelt werden können . Sie werden in biochemischen Assays und in der Diagnostik als Indikatoren verwendet, insbesondere in Form von Enzymsubstraten .
Substrat für β-Galactosidase
Diese Verbindung ist ein Substrat für β-Galactosidase . β-Galactosidase spaltet die glycosidische Bindung und ergibt 5-Brom-4-chlor-3-hydroxy-1H-indol, das sofort dimerisiert und ein intensiv blaues Produkt ergibt . Diese Reaktion wird verwendet, um die Aktivität dieses Enzyms in der Histochemie und Bakteriologie nachzuweisen .
Histochemischer GUS-Assay
This compound-Natriumsalz wurde als Bestandteil des β-Glucuronidase (GUS)-Assay-Puffers für den histochemischen GUS-Assay verwendet . Dieser Assay wird verwendet, um die GUS-Expression in Proben durch X-Gluc-Färbung zu bestätigen .
Nachweis des GUS-Gens
Die Verbindung wird auch als chromogenes Substrat für den Nachweis des GUS-Gens verwendet
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide, also known as X-GlcA, is the enzyme β-glucuronidase (GUS) . This enzyme is widely used as a reporter gene in many organisms, including Escherichia coli .
Mode of Action
X-GlcA acts as a chromogenic substrate for the β-glucuronidase enzyme . When cleaved by the enzyme, it produces a colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change allows for easy detection of GUS activity.
Biochemical Pathways
The biochemical pathway involved in the action of X-GlcA is relatively straightforward. The β-glucuronidase enzyme cleaves the X-GlcA molecule, resulting in the production of glucuronic acid and chloro-bromoindigo . This reaction is part of the larger glucuronidation pathway, which is a major process in the metabolism of various substances in the body.
Result of Action
The cleavage of X-GlcA by β-glucuronidase results in a visible color change, from colorless to intense blue . This allows for the easy detection and quantification of GUS activity in samples, making it a valuable tool in various research and diagnostic applications .
Action Environment
The action of X-GlcA is influenced by various environmental factors. For instance, the enzyme activity and thus the effectiveness of X-GlcA can be affected by factors such as pH, temperature, and the presence of other substances that may interfere with enzyme activity. Additionally, X-GlcA is light-sensitive , so it should be stored and used away from light to maintain its stability and effectiveness.
Biochemische Analyse
Biochemical Properties
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide is a colorless substrate for β-glucuronidase, an enzyme synthesized by Escherichia coli . Upon enzymatic hydrolysis by β-glucuronidase, it generates a blue color .
Cellular Effects
The product is used to confirm GUS expression in samples by X-gluc staining This indicates that it can influence cellular processes related to gene expression
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide involves its interaction with the enzyme β-glucuronidase. The enzyme cleaves the compound, resulting in the production of a blue precipitate .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJFFLKPAYHPHU-BYNIDDHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940105 | |
| Record name | 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18656-89-8 | |
| Record name | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


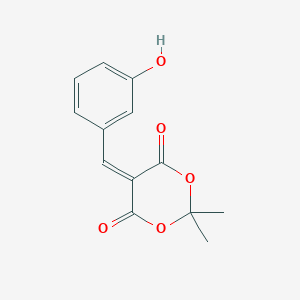
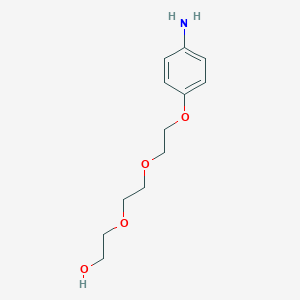
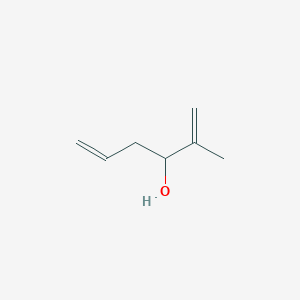
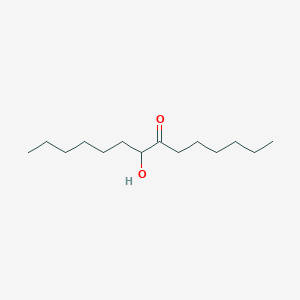
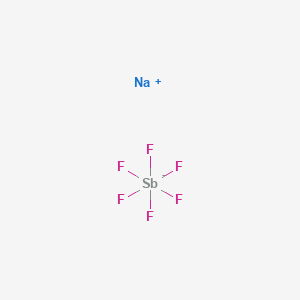
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)
![10-methylbenzo[b]triphenylene](/img/structure/B100964.png)
